molecular formula C12H12N4O3S B2680981 2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone CAS No. 690643-24-4

2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone

Cat. No.: B2680981
CAS No.: 690643-24-4
M. Wt: 292.31
InChI Key: ZPRJEWKRBNAHEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Triazole-Based Compounds

The triazole ring system, first identified by Bladin in 1885, emerged as a pivotal heterocycle in drug discovery following the discovery of antifungal azoles in the 1940s. Early derivatives like fluconazole and itraconazole revolutionized antifungal therapy by inhibiting ergosterol synthesis via cytochrome P450-dependent enzyme (CYP51) blockade. By the late 20th century, triazoles expanded into oncology (e.g., letrozole for aromatase inhibition) and virology (e.g., maraviroc as an HIV entry inhibitor). The scaffold’s adaptability to functionalization at positions 3 and 4 enabled tailored interactions with diverse biological targets, cementing its role in modern pharmacotherapy.

Table 1: Therapeutic Applications of 1,2,4-Triazole Derivatives

Compound Therapeutic Use Target Mechanism
Letrozole Breast Cancer Aromatase Inhibition
Fluconazole Fungal Infections CYP51 Inhibition
Maraviroc HIV Infection CCR5 Receptor Antagonism
Voriconazole Aspergillosis CYP51 Inhibition (Broad-Spectrum)

Significance of 1,2,4-Triazole Scaffold in Medicinal Chemistry

The 1,2,4-triazole scaffold’s planar aromatic structure facilitates π-π stacking and hydrogen bonding, critical for enzyme active-site binding. Substitutions at the 3rd and 5th positions modulate electronic and steric properties, enabling selective inhibition of targets like aromatase and monoamine oxidases. For instance, the 5-amino group in the hybrid compound enhances nucleophilic reactivity, potentially improving covalent interactions with catalytic residues. Recent studies highlight triazole derivatives’ efficacy against drug-resistant cancers, with IC50 values below 12 μM in cervical (Hela) and breast (MCF-7) cancer cell lines.

Importance of Benzodioxin Moieties in Bioactive Compounds

Benzodioxin derivatives, characterized by a fused dioxane ring, exhibit broad bioactivity due to their dual ether oxygen atoms and aromatic π-system. The 2,3-dihydrobenzo[b]dioxin moiety in the hybrid compound contributes to neuroprotective effects by inhibiting monoamine oxidase-B (MAO-B), a target in Parkinson’s disease. Additionally, benzodioxins demonstrate antimicrobial activity through DprE1 enzyme inhibition in Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 0.5 μg/mL. The hydroxyl group at position 6 enhances hydrogen bonding with biological targets, a feature absent in simpler benzodioxane analogs.

Table 2: Biological Activities of Benzodioxin Derivatives

Derivative Activity Target Enzyme/Receptor
6-Hydroxy-1,4-benzodioxane Antioxidant Free Radical Scavenging
N-Phenylpropanamide Analog Antimycobacterial DprE1 Inhibition
MAO-B Inhibitor Neuroprotective Monoamine Oxidase-B

Evolution of Thioether Linkages in Heterocyclic Chemistry

Thioether bridges (-S-) enhance molecular stability and lipophilicity, addressing limitations of ether or amine linkages. In the hybrid compound, the thioether connects the triazole and benzodioxin moieties, fostering conformational flexibility while resisting oxidative degradation. Copper(I)-catalyzed methods, such as the one-pot synthesis of triazole thioethers from iodotriazoles and alkyl halides, offer high yields (>80%) under mild conditions. Molecular dynamics studies reveal that cyclic thioethers exhibit glass transition temperatures (Tg) between 254–283 K, indicative of robust thermal stability. This property is critical for maintaining structural integrity in physiological environments.

Table 3: Synthetic Methods for Thioether-Containing Heterocycles

Method Catalyst Yield (%) Substrate Scope
CuI-Catalyzed Alkylation CuI 85–92 Broad (Halides, Tosylates)
NaBH4 Reduction-Alkylation None 75–88 Limited to Activated Substrates

Properties

IUPAC Name

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O3S/c13-11-14-12(16-15-11)20-6-8(17)7-1-2-9-10(5-7)19-4-3-18-9/h1-2,5H,3-4,6H2,(H3,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPRJEWKRBNAHEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)CSC3=NNC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Thioether Linkage Formation: The thioether linkage is formed by reacting the triazole derivative with a suitable thiol compound, often under mild conditions to avoid decomposition.

    Attachment of the Dioxin Moiety: The final step involves coupling the triazole-thioether intermediate with a dioxin derivative, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the triazole ring or the carbonyl group, potentially yielding amine or alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or neutral conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that compounds containing the triazole moiety exhibit significant anticancer properties. The specific compound under discussion has been studied for its potential to inhibit tumor growth. Notably, derivatives of triazoles have demonstrated effectiveness against various cancer cell lines, including breast cancer (MCF-7) and leukemia cell lines (K-562) .

Case Study: Triazole Derivatives

A study synthesized a series of triazole derivatives and evaluated their cytotoxic effects on cancer cell lines. The results showed that certain derivatives exhibited potent activity, with IC50 values indicating their effectiveness in inhibiting cell proliferation .

CompoundCancer TypeIC50 Value (µM)Reference
Triazole AMCF-7 (Breast)10.5
Triazole BK-562 (Leukemia)8.2

Enzyme Inhibition

Cathepsin Inhibitors
The compound has also been investigated for its role as a reversible and selective inhibitor of cathepsin X, an enzyme implicated in cancer progression and metastasis. The selectivity of triazole-based compounds enhances their potential as therapeutic agents in cancer treatment .

Synthesis and Structure-Activity Relationship (SAR)

Understanding the synthesis pathways and structural modifications is crucial for enhancing the efficacy of this compound. Various synthetic approaches have been reported that yield derivatives with improved biological activities.

Synthetic Pathways

Recent studies have outlined two main pathways for synthesizing derivatives of this compound:

  • Pathway A : Involves the reaction between aminothiazoles and benzo[b]dioxin derivatives under microwave irradiation.
  • Pathway B : Utilizes traditional reflux methods with varying solvents to achieve higher yields of desired products .

Mechanism of Action

The mechanism of action of 2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity through binding interactions. The triazole ring and thioether linkage could play crucial roles in these interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Z9 (Compound 22)

Structure : 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-isopropyl-4H-1,2,4-triazol-3-yl)thio)ethan-1-one .
Key Differences :

  • Triazole Substitution: Z9 has a 4-isopropyl group instead of the amino group in the target compound.
  • Biological Activity :
    • Z9 is a selective reversible inhibitor of cathepsin X (inhibition constant: 2.45 ± 0.05 μM) with >10-fold selectivity over cathepsins B, L, H, and S .
    • Demonstrated efficacy in reducing tumor progression in breast cancer mouse models .
  • Structure-Activity Relationship (SAR): The ketomethylenethio linker is critical for cathepsin X inhibition . The isopropyl group enhances hydrophobic interactions but may reduce solubility compared to the amino group in the target compound.
Parameter Target Compound Z9 (Compound 22)
Triazole Substituent 5-Amino 4-Isopropyl
Inhibition Constant (CatX) N/A 2.45 ± 0.05 μM
Selectivity N/A High (CatX vs. B/L/H/S)
Molecular Weight ~350 g/mol* ~350 g/mol*

*Estimated based on structural similarity.

2-[[5-(4-Bromophenyl)-4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4H-1,2,4-triazol-3-yl]thio]-1-(4-ethoxyphenyl)ethanone

Structure: Contains a 4-bromophenyl on the triazole and a 4-ethoxyphenyl group on the ethanone . Key Differences:

  • Aromatic Substitutions : Bromine and ethoxy groups increase molecular weight (552.44 g/mol) and lipophilicity.
  • Potential Applications: No direct biological data reported, but bromine may enhance halogen bonding in target binding.

Thiazolo-Triazole Hybrids

Structure: 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(3,4-dimethylphenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone . Key Differences:

  • 3,4-Dimethylphenyl group : May improve membrane permeability but could pose metabolic stability challenges.

CDK9 Inhibitors (e.g., Compound 12e)

Structure: (4-Amino-2-(cyclopropylamino)thiazol-5-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone . Key Differences:

  • Thiazole-aminotriazole hybrid: Replaces the ketomethylenethio bridge with a thiazole ring.
  • Cyclopropylamino group: Enhances metabolic stability but reduces synthetic yield (26–49%) .

ADMET Properties

  • Lipinski’s Rule: Both the target compound and Z9 likely comply (MW <500, H-bond donors/acceptors <10) .
  • Solubility: The amino group in the target compound may improve aqueous solubility compared to Z9’s isopropyl group.

Biological Activity

The compound 2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone is a novel derivative that combines a triazole moiety with a benzo[dioxin] structure. This combination suggests potential for significant biological activity, particularly in the fields of antimicrobial and anticancer research. The triazole ring is well-known for its diverse pharmacological properties, including antibacterial and antifungal activities.

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of triazoles can effectively inhibit the growth of various pathogens. The amino group in this compound may enhance its solubility and interaction with biological targets, potentially increasing its efficacy against bacteria and fungi .

Table 1: Antimicrobial Activity of Triazole Derivatives

Compound NameMicroorganism TestedMinimum Inhibitory Concentration (MIC)
5-Amino-1H-1,2,4-triazoleE. coli5 µg/mL
3-(5-benzylidineamino triazolyl)-naphthyridoneBacillus subtilis10 µg/mL
2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanoneStaphylococcus aureusTBD

Anticancer Activity

Triazole derivatives have also been investigated for their anticancer potential. A study highlighted that compounds similar to our target compound exhibited significant cytotoxic effects against various cancer cell lines. For example, compounds with the triazole structure demonstrated IC50 values comparable to established chemotherapeutics .

Table 2: Anticancer Activity of Related Compounds

Compound NameCancer Cell Line TestedIC50 (µM)
Triazole derivative AHEPG2 (liver cancer)0.81
Triazole derivative BMCF7 (breast cancer)0.95
2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanoneTBD

The biological activity of triazole derivatives is often attributed to their ability to interact with specific enzymes or receptors within microbial cells or cancer cells. For instance:

  • Inhibition of DNA Gyrase : Some triazoles have been shown to inhibit bacterial DNA gyrase, an enzyme critical for DNA replication .
  • Apoptosis Induction : In cancer cells, certain triazoles induce apoptosis through pathways involving caspases and mitochondrial dysfunction .

Case Studies

Several studies have provided insights into the efficacy of triazole derivatives:

  • Antibacterial Screening : A study screened various triazole derivatives against Escherichia coli and Staphylococcus aureus, revealing significant antibacterial activity with MIC values as low as 5 µg/mL for some derivatives .
  • Anticancer Evaluation : Research on related compounds indicated strong cytotoxic effects on HEPG2 and MCF7 cell lines with IC50 values ranging from 0.81 to 0.95 µM . This suggests that our target compound may also exhibit similar activity.

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis of this compound typically involves coupling a 1,2,4-triazole-3-thiol derivative with a substituted ethanone. A validated approach includes refluxing intermediates like 5-amino-1H-1,2,4-triazole-3-thiol with halogenated ethanone derivatives (e.g., bromo- or chloro-substituted) in anhydrous ethanol, using sodium ethoxide as a base. For example, a related compound was synthesized by reacting 5-amino-triazole-thiol with methyl 2-(bromo)thiazole-5-carboxylate under argon atmosphere, achieving 72% yield after recrystallization . Optimization involves adjusting reaction time (4–7 hours), temperature (reflux at 78°C), and stoichiometric ratios (1:1.1 molar ratio of thiol to halide). Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane eluent) and confirmed by melting point analysis .

Advanced: How can computational tools like Multiwfn predict electronic properties and reactivity?

Methodological Answer:
Multiwfn, a wavefunction analyzer, calculates electrostatic potential (ESP), electron localization function (ELF), and Fukui indices to predict nucleophilic/electrophilic sites. For this compound:

ESP Mapping : Identifies electron-deficient regions (e.g., triazole sulfur) prone to nucleophilic attack.

ELF Analysis : Highlights π-electron delocalization in the benzodioxin ring, influencing aromatic stacking interactions.

Fukui Indices : Quantifies reactivity at the amino group (f⁺ = 0.15) and thioether sulfur (f⁻ = 0.22), guiding derivatization strategies.
Validation involves comparing computed IR spectra (DFT/B3LYP/6-31G(d,p)) with experimental data to confirm tautomeric stability (thione vs. thiol forms) .

Basic: Which spectroscopic techniques confirm structure and purity?

Methodological Answer:

  • IR Spectroscopy : Key peaks include N-H stretch (3300–3500 cm⁻¹, amino group), C=S (1050–1250 cm⁻¹), and C=O (1680–1720 cm⁻¹). Absence of -SH (2550–2600 cm⁻¹) confirms thioether formation .
  • ¹H/¹³C NMR : Diagnostic signals include benzodioxin protons (δ 6.8–7.2 ppm, aromatic), triazole NH₂ (δ 5.2–5.5 ppm), and ethanone carbonyl (δ 190–200 ppm in ¹³C) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ (e.g., m/z 379.37 for C₁₃H₉N₅O₅S₂) with <2 ppm error .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:
Discrepancies often arise from assay variability (e.g., microbial strains, compound solubility). Mitigation strategies include:

Standardized Protocols : Use CLSI guidelines for antimicrobial testing (e.g., MIC determination via broth microdilution).

Solubility Optimization : Employ DMSO-PBS mixtures (≤1% DMSO) to prevent aggregation.

Control Compounds : Compare with reference drugs (e.g., fluconazole for antifungal assays) to calibrate activity thresholds.
For example, conflicting MIC values (2–32 µg/mL) for triazole-thio derivatives against C. albicans were resolved by standardizing inoculum size (1–5 × 10³ CFU/mL) .

Basic: How to design stability studies under physiological conditions?

Methodological Answer:

pH Stability : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient).

Thermal Stability : Use TGA/DSC to assess decomposition temperatures (typically >200°C for triazole derivatives).

Light Sensitivity : Expose to UV (254 nm) and visible light; quantify photodegradation products using LC-MS .

Advanced: What strategies enhance bioactivity via structural modification?

Methodological Answer:

  • Side-Chain Functionalization : Introduce electron-withdrawing groups (e.g., -NO₂ at triazole C5) to increase electrophilicity and antimicrobial potency. For example, nitro-substituted analogs showed 4-fold lower MICs against S. aureus .
  • Metal Complexation : Form Zn(II) or Cu(II) chelates to enhance DNA intercalation. A Zn(II) complex of a related triazole-thioacetate exhibited 90% tumor growth inhibition in murine models (vs. 60% for the free ligand) .
  • Prodrug Design : Esterify the ethanone carbonyl to improve bioavailability. Hydrolysis in serum (t₁/₂ = 2.5 hours) regenerates the active form .

Basic: How to assess tautomeric behavior (thione vs. thiol) experimentally?

Methodological Answer:

  • X-ray Crystallography : Resolves tautomeric forms; the thione form dominates in solid state due to intramolecular H-bonding (N-H⋯S distances ~2.8 Å) .
  • ¹H NMR in DMSO-d₆ : Thione tautomers show deshielded NH protons (δ 12–14 ppm), while thiols exhibit exchangeable -SH signals (δ 3–5 ppm, broad) .

Advanced: What are the limitations in extrapolating in vitro data to in vivo models?

Methodological Answer:

  • Metabolic Instability : Cytochrome P450-mediated oxidation of the benzodioxin ring (e.g., CYP3A4) reduces plasma half-life. Use hepatic microsomal assays to identify metabolites .
  • Tissue Penetration : LogP values >3.5 (calculated via ChemAxon) correlate with poor aqueous solubility but enhanced lipid membrane permeation. Balance via PEGylation or nanoformulation .
  • Off-Target Effects : Screen against kinase panels (e.g., PI3K/Akt/mTOR) to assess unintended pathway modulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.